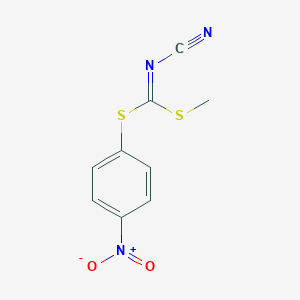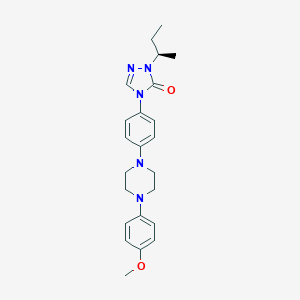
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the function of the serotonin system in the brain and its role in various physiological and pathological processes.
Mecanismo De Acción
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- is a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. By blocking the activity of this receptor, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- can modulate the function of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, and its binding site has been characterized using molecular modeling and site-directed mutagenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- depend on the specific experimental conditions and the dose used. In general, this compound has been shown to reduce the activity of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. In animal studies, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been shown to reduce anxiety-like behavior, improve cognitive function, and modulate the response to stress. In humans, this compound has been used in positron emission tomography (PET) studies to measure the density and distribution of the serotonin 5-HT1A receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- in lab experiments are its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonin system. This compound has been extensively characterized in terms of its binding properties and pharmacokinetics, which makes it a reliable tool for studying the function of the serotonin system in the brain. However, there are also some limitations to using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, such as its relatively low solubility and stability in aqueous solutions, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- and the serotonin 5-HT1A receptor. One area of interest is the role of this receptor in the development and treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the interaction between the serotonin system and other neurotransmitter systems in the brain, and the potential for developing new drugs that target multiple receptors. Finally, there is also interest in developing new imaging techniques that can measure the activity of the serotonin system in real-time, and the potential for using these techniques to guide personalized treatment for psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- involves several steps, starting from the reaction of 4-methoxyphenylpiperazine with 4-bromoaniline to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-sec-butyl-4,5-dihydro-1H-imidazole-1-carboxylic acid to form the final product, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been extensively used in scientific research to investigate the function of the serotonin 5-HT1A receptor and its role in various physiological and pathological processes. This compound has been used in both in vitro and in vivo studies to elucidate the mechanism of action of the serotonin system in the brain and its effects on behavior, mood, and cognition. In particular, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been used to study the role of the serotonin system in anxiety, depression, schizophrenia, and other psychiatric disorders.
Propiedades
Número CAS |
149809-44-9 |
|---|---|
Nombre del producto |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- |
Fórmula molecular |
C23H29N5O2 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-[(2R)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m1/s1 |
Clave InChI |
IVIVGYTUQVJVPF-GOSISDBHSA-N |
SMILES isomérico |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Otros números CAS |
149809-44-9 |
Sinónimos |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



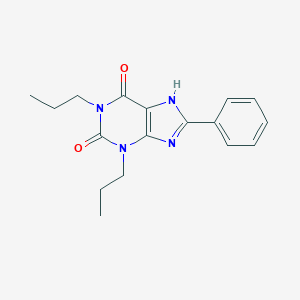
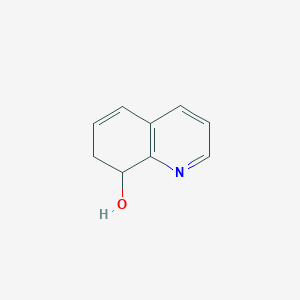


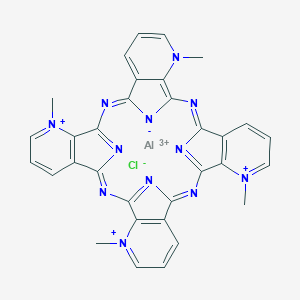
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
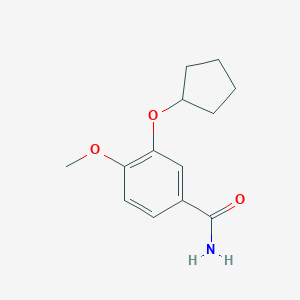
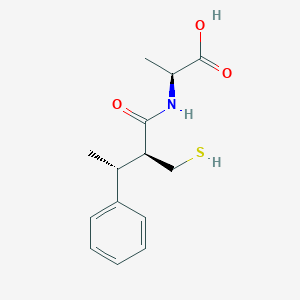

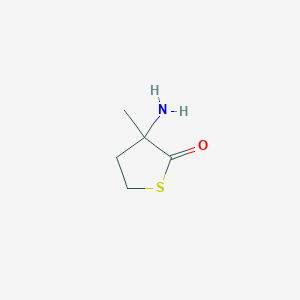
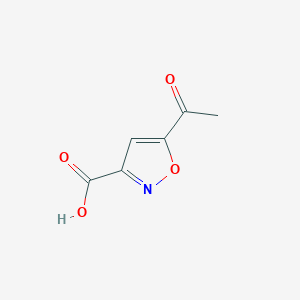
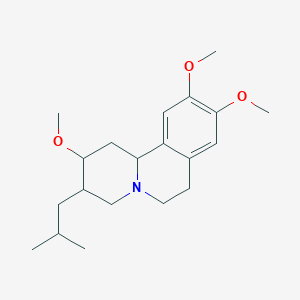
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
